

# Metaraminol Tartrate: A Comprehensive Technical Guide for Researchers

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This technical guide provides an in-depth overview of the chemical and physical properties of **Metaraminol Tartrate**, tailored for researchers, scientists, and drug development professionals. The information presented herein is curated to support laboratory research and development activities.

# **Chemical and Physical Properties**

**Metaraminol tartrate** is a potent sympathomimetic amine.[1] It presents as a white, crystalline powder.[2][3] The following tables summarize its key chemical and physical characteristics.

Identifier	Value	Source
IUPAC Name	(1R,2S)-3-(2-amino-1- hydroxypropyl)phenol; (2R,3R)-2,3- dihydroxybutanedioic acid	[4]
CAS Number	33402-03-8	[4]
Molecular Formula	C13H19NO8	[5]
Molecular Weight	317.29 g/mol	[5]

Table 1: Chemical Identifiers of Metaraminol Tartrate



Property	Value	Source
Melting Point	171-175 °C	[6]
рКа	8.79	[7]
pH (1 in 20 solution)	3.2 - 3.5	[6]
Solubility		
Water	Freely soluble	[2][3]
Ethanol (96%)	Sparingly soluble	[2]
Chloroform	Practically insoluble	[3]
Ether	Practically insoluble	[3]
DMSO	50 mg/mL (157.58 mM)	[7]

Table 2: Physicochemical Properties of Metaraminol Tartrate

## **Experimental Protocols**

This section details the methodologies for determining key physicochemical properties of **Metaraminol Tartrate**.

### **Melting Point Determination (USP <741>)**

Objective: To determine the melting range of **Metaraminol Tartrate**.

Methodology: A capillary tube method is employed as per the United States Pharmacopeia (USP) general chapter <741>.[6][8]

- Sample Preparation: A small quantity of finely powdered Metaraminol Tartrate is packed into a capillary tube.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a rate of approximately 1°C per minute, starting from



a temperature 5°C below the expected melting point.[8]

 Data Recording: The temperature at which the substance begins to collapse or melt (onset point) and the temperature at which it is completely molten (clear point) are recorded to define the melting range.[8]

### pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of **Metaraminol Tartrate**.

Methodology: This protocol is based on the principles of potentiometric titration.[9][10]

- Sample Preparation: A solution of **Metaraminol Tartrate** of known concentration (e.g., 1 mM) is prepared in deionized water. The ionic strength of the solution is kept constant using a solution of potassium chloride (0.15 M).[9]
- Apparatus: A calibrated potentiometer with a pH electrode is used.
- Titration: The sample solution is made acidic (pH 1.8-2.0) with a standard solution of hydrochloric acid (0.1 M). The solution is then titrated with a standard solution of sodium hydroxide (0.1 M).[9]
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Analysis: A titration curve is generated by plotting the pH values against the volume of titrant added. The pKa is determined from the inflection point of this curve.[10] The experiment should be performed in triplicate to ensure accuracy.[9]

# Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration and purity of **Metaraminol Tartrate** in a sample.

Methodology: A reversed-phase HPLC (RP-HPLC) method is utilized.[5]

- Chromatographic Conditions:
  - Column: Phenomenex Gemini C18 (4.6 mm x 250 mm, 5 μm).[5]



- Mobile Phase: A mixture of methanol and 0.03% sodium hexanesulfonate (20:80, v/v), with the pH adjusted to 3.0 using phosphoric acid.[5]
- Detection Wavelength: 272 nm for content determination and 220 nm for related substances.[5]
- Column Temperature: 35°C.[5]
- Injection Volume: 20 μL.[5]
- Standard and Sample Preparation: Standard solutions of Metaraminol Tartrate of known concentrations are prepared in the mobile phase. The sample to be analyzed is also dissolved in the mobile phase.
- Analysis: The standard and sample solutions are injected into the HPLC system.
- Quantification: The concentration of Metaraminol Tartrate in the sample is determined by comparing the peak area of the analyte with the peak areas of the standards.

## Identification by UV-Visible Spectrophotometry

Objective: To identify **Metaraminol Tartrate** based on its characteristic UV absorbance.

Methodology: This protocol is based on the reaction of the phenolic group of Metaraminol.[6]

- Reagents:
  - Folin-Ciocalteu phenol TS
  - Sodium carbonate solution (1 in 10)
- Procedure:
  - Prepare a 1 in 2000 solution of Metaraminol Tartrate.
  - To 0.5 mL of this solution, add 1 mL of Folin-Ciocalteu phenol TS.
  - Add 5 mL of the sodium carbonate solution and mix.



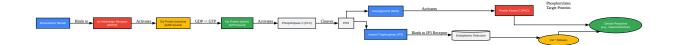
• Observation: Allow the solution to stand for 5 minutes. The development of an intense blue color indicates the presence of a phenol, which is characteristic of Metaraminol.[6]

# **Mechanism of Action and Signaling Pathway**

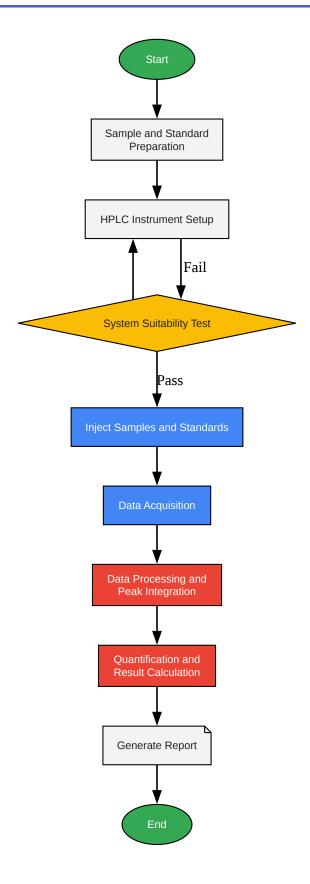
Metaraminol is a sympathomimetic amine that exerts its effects through both direct and indirect mechanisms.[11] Its primary direct action is as an agonist at  $\alpha$ 1-adrenergic receptors.[7] It also has a mild  $\beta$ -agonist effect.[9] The indirect action involves stimulating the release of norepinephrine from storage vesicles in nerve endings.[9]

Activation of  $\alpha$ 1-adrenergic receptors, which are Gq protein-coupled receptors (GPCRs), initiates a well-defined signaling cascade.[9]









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